molecular formula C8H13N3 B7557188 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B7557188
M. Wt: 151.21 g/mol
InChI Key: RHRPZLVMVUMFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound featuring a fused triazole and azepine ring system. The methyl substituent at position 3 likely influences its physicochemical properties (e.g., lipophilicity, solubility) and interactions with biological targets. This article compares its structural and functional attributes with related triazoloazepine derivatives.

Properties

IUPAC Name

3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7-9-10-8-5-3-2-4-6-11(7)8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRPZLVMVUMFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323144
Record name 3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

119151-11-0
Record name 3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable azepine precursor . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Triazoloazepine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine C₈H₁₂N₄ 164.21 g/mol Methyl (position 3)
3-(1-Adamantyl) analog (Compound 544) C₁₇H₂₅N₃ 271.41 g/mol Adamantyl (position 3)
3-(2-Chlorophenyl) derivative C₁₃H₁₄ClN₃ 247.73 g/mol 2-Chlorophenyl (position 3)
ML388 (HPGD inhibitor) C₁₈H₂₂N₄ 294.40 g/mol Pyrrole-dimethyl-tolyl (position 3)
3-Arylaminomethyl derivatives Variable ~300–400 g/mol Arylaminomethyl (position 3)

Key Observations :

  • Substituent Effects : The methyl group in the target compound confers a smaller molecular size and lower lipophilicity compared to bulky substituents like adamantyl or aryl groups. This may enhance metabolic stability but reduce target-binding affinity in some contexts .
  • Ring Modifications: Derivatives like 3-(2,5-dimethylpyrrolyl) (ML388) or benzo(b)thieno[3,2-e]pyrimidine-fused analogs introduce extended π-systems, enhancing interactions with hydrophobic enzyme pockets .

Key Observations :

  • Antimicrobial Activity: 3-Arylaminomethyl derivatives exhibit broad-spectrum activity against S. aureus (MIC = 6.2–25.0 µg/mL) and C. albicans (MIC = 12.5–50.0 µg/mL), outperforming reference drugs like Cefixime . The methyl derivative’s simpler structure may lack the extended pharmacophore required for similar potency.
  • Enzyme Inhibition : Bulky substituents (e.g., adamantyl in Compound 544, pyrrole in ML388) enhance interactions with enzymes like 11β-HSD1 or HPGD, suggesting that the methyl group’s smaller size may limit enzyme-targeting efficacy .

Physicochemical Properties :

  • Solubility: Methyl and chlorophenyl derivatives likely exhibit moderate solubility in polar solvents, whereas adamantyl and arylaminomethyl analogs are more lipophilic .
  • Stability: Quaternary ammonium salts (e.g., 3-arylaminomethyl bromides) show enhanced stability in biological matrices compared to neutral analogs .

Biological Activity

3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound characterized by its unique structure and potential biological activities. With the molecular formula C7H12N4C_7H_{12}N_4, this compound has garnered attention in various fields, particularly in medicinal chemistry for its promising therapeutic applications.

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with azepine precursors under controlled conditions. This process can be optimized for yield and purity through methods such as recrystallization and chromatography .

Synthetic Routes

  • Hydrazine Derivative Reaction : A common method involves using hydrazine derivatives with suitable azepine precursors.
  • Industrial Production : Scaled-up synthesis may include similar routes but emphasizes maximizing yield and purity through purification techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various pathogens:

  • In vitro Studies : Compounds derived from triazoloazepines showed moderate to potent activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .

The biological activity is thought to be mediated through interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors crucial for microbial survival and proliferation. For instance:

  • Enzyme Inhibition : It has been suggested that the compound interacts with DNA gyrase and MurD enzymes through hydrogen bonding and other non-covalent interactions .

Cytotoxic Effects

In addition to antimicrobial properties, this compound has been evaluated for cytotoxic effects on human cancer cell lines. Preliminary findings suggest:

  • Cytotoxicity Testing : The compound displayed varying degrees of cytotoxicity against human malignant cell lines (e.g., MCF-7), indicating potential as an anticancer agent .

Study 1: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial effects of various derivatives of triazoloazepines. The results indicated:

  • Effective Against Pathogens : Several derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic potential of this compound:

  • Cell Line Testing : The compound was tested on multiple cell lines showing promising results in inhibiting cell growth.

Data Table: Biological Activity Summary

Compound NameStructure FeaturesBiological ActivityDistinctiveness
This compoundHeterocyclic structureAntimicrobial; CytotoxicUnique triazole ring enhances activity
Similar Triazole DerivativesVaries in substitutionsAntimicrobialStructural modifications affect potency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.